Mono(4-azido-2-nitrophenyl) diphosphate

Description

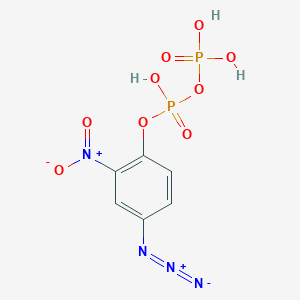

Structure

3D Structure

Properties

CAS No. |

123883-88-5 |

|---|---|

Molecular Formula |

C6H6N4O9P2 |

Molecular Weight |

340.08 g/mol |

IUPAC Name |

(4-azido-2-nitrophenyl) phosphono hydrogen phosphate |

InChI |

InChI=1S/C6H6N4O9P2/c7-9-8-4-1-2-6(5(3-4)10(11)12)18-21(16,17)19-20(13,14)15/h1-3H,(H,16,17)(H2,13,14,15) |

InChI Key |

ZDFVFDBDGHPIRB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OP(=O)(O)OP(=O)(O)O |

Other CAS No. |

123883-88-5 |

Synonyms |

4-azido-2-nitrophenyl pyrophosphate 4-azido-2-nitrophenyl pyrophosphate, 32P-labeled azido-PPi |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Isotopic Labeling Strategies for Mono 4 Azido 2 Nitrophenyl Diphosphate

Chemical Synthesis Approaches for the Azidophenyl Phosphate (B84403) Moiety

The synthesis of mono(4-azido-2-nitrophenyl) diphosphate (B83284) can be approached through a multi-step process that involves the initial formation of the monophosphate, 4-azido-2-nitrophenyl phosphate (ANPP), followed by a subsequent phosphorylation to yield the target diphosphate. nih.govontosight.ai

High-Yield Phosphorylation Techniques for Diphosphate Formation

The creation of the pyrophosphate (P-O-P) bond is a key step in the synthesis of the target molecule. Several high-yield methodologies are available for the formation of diphosphates from monophosphate precursors. Two of the most effective and widely used approaches are the carbonyldiimidazole (CDI) activation method and phosphoramidite (B1245037) chemistry.

Carbonyldiimidazole (CDI) Activation:

This method is a facile and common procedure for the preparation of pyrophosphate linkages. nih.gov It involves the activation of a monophosphate with N,N'-carbonyldiimidazole (CDI) to form a highly reactive phosphorimidazolide intermediate. nih.govwikipedia.orgyoutube.com This intermediate is then susceptible to nucleophilic attack by a second phosphate molecule, leading to the formation of the diphosphate. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate. nih.gov The byproducts of this reaction, carbon dioxide and imidazole, are easily removed, simplifying the purification process. youtube.com

Phosphoramidite Chemistry:

Phosphoramidite chemistry, the gold standard for oligonucleotide synthesis, offers a highly efficient and versatile approach to forming phosphate linkages. eurofinsgenomics.comtwistbioscience.comsigmaaldrich.com In the context of diphosphate synthesis, a phosphoramidite derivative of the 4-azido-2-nitrophenyl monophosphate could be prepared. This phosphoramidite can then react with a protected phosphate group in the presence of an activator, such as tetrazole. nih.gov The resulting phosphite (B83602) triester is then oxidized to the stable phosphate triester, which upon deprotection yields the desired diphosphate. This method is known for its high coupling efficiency and adaptability to a wide range of substrates. aragen.com

Interactive Table: Comparison of Diphosphate Formation Techniques

| Feature | Carbonyldiimidazole (CDI) Method | Phosphoramidite Chemistry |

|---|---|---|

| Activating Agent | N,N'-Carbonyldiimidazole | Tetrazole or similar activators |

| Key Intermediate | Phosphorimidazolide | Phosphite triester |

| Reaction Steps | Activation followed by coupling | Coupling followed by oxidation |

| Conditions | Typically anhydrous | Anhydrous |

| Byproducts | Carbon dioxide, Imidazole | Diisopropylamine, Acrylonitrile (from deprotection) |

| Advantages | Simple procedure, readily available reagents | High coupling efficiency, versatility |

| Disadvantages | Sensitive to moisture | Requires synthesis of phosphoramidite precursor |

Introduction of the 4-Azido-2-nitrophenyl Group in Diphosphate Synthesis

A potential synthetic pathway is outlined below:

Synthesis of 4-Azido-2-nitrophenol (B12049968): This can be achieved through the diazotization of 4-amino-2-nitrophenol (B85986) followed by treatment with sodium azide (B81097).

Monophosphorylation: The resulting 4-azido-2-nitrophenol is then phosphorylated to yield 4-azido-2-nitrophenyl phosphate (ANPP). This can be accomplished using a suitable phosphorylating agent such as phosphoryl chloride.

Diphosphate Formation: The synthesized ANPP can then be converted to the target diphosphate using one of the high-yield phosphorylation techniques described in section 2.1.1. For instance, ANPP can be activated with CDI and then reacted with inorganic phosphate to form mono(4-azido-2-nitrophenyl) diphosphate.

Isotopic Labeling for Enhanced Detection and Quantification

Isotopic labeling is an invaluable tool for tracking the fate of molecules in biological systems and for elucidating reaction mechanisms. nih.govnih.gov Both radioactive and stable isotopes can be incorporated into mono(4-azido-2-nitrophenyl) diphosphate.

Incorporation of Radioactive Phosphorus (e.g., 32P) into the Diphosphate Moiety

The incorporation of the radioactive isotope 32P allows for highly sensitive detection and quantification. nih.gov The synthesis of [32P]-labeled mono(4-azido-2-nitrophenyl) diphosphate can be achieved by utilizing a 32P-labeled phosphorylating agent during the synthesis.

For example, if using the CDI activation method, the ANPP could be activated and then reacted with [32P]orthophosphate. Alternatively, a 32P-labeled phosphoramidite could be used in the phosphoramidite synthesis approach. The resulting [32P]-labeled product would have the radioactive isotope incorporated into one of the phosphate groups of the diphosphate moiety. This allows for tracing the molecule in biochemical assays, such as identifying binding partners through photoaffinity labeling. ontosight.aiox.ac.uk

Strategies for Site-Specific Isotopic Enrichment for Mechanistic Studies

For detailed mechanistic studies of phosphoryl transfer reactions, stable isotopes such as 18O are often employed. nih.govucl.ac.uk Site-specific incorporation of 18O into the diphosphate bridge or non-bridge positions can provide crucial insights into which bonds are cleaved during enzymatic reactions. researchgate.netresearchgate.net

Phosphoramidite chemistry is particularly well-suited for the site-specific introduction of stable isotopes. ucl.ac.uk By using 18O-labeled phosphoramidite precursors, it is possible to synthesize mono(4-azido-2-nitrophenyl) diphosphate with 18O specifically located at a desired position within the diphosphate chain. Analysis of the products of enzymatic reactions using mass spectrometry can then reveal the fate of the 18O label, thereby elucidating the reaction mechanism. Similarly, site-specific 15N-labeling can be used to probe interactions involving the nitrogen atoms of the molecule. pnas.org

Interactive Table: Isotopic Labeling Strategies

| Isotope | Type | Application | Method of Incorporation | Detection Method |

|---|---|---|---|---|

| 32P | Radioactive | Tracing, Quantification, Photoaffinity Labeling | Use of [32P]orthophosphate or other 32P-labeled reagents in synthesis | Scintillation counting, Autoradiography |

| 18O | Stable | Mechanistic studies of phosphoryl transfer | Use of 18O-labeled phosphoramidites or water during synthesis | Mass Spectrometry |

| 15N | Stable | Probing molecular interactions | Use of 15N-labeled precursors in synthesis | Mass Spectrometry, NMR Spectroscopy |

Photochemical Reaction Mechanisms and Reactive Species Generation of Mono 4 Azido 2 Nitrophenyl Diphosphate

Photolysis of the Azido (B1232118) Group to Form Highly Reactive Nitrene Intermediates

The primary photochemical event for Mono(4-azido-2-nitrophenyl) diphosphate (B83284) is the photolysis of the aryl azide (B81097) group. Upon absorption of UV light, the azido group undergoes rapid decomposition, releasing a molecule of nitrogen gas (N₂) and generating a highly reactive nitrene intermediate. This process is the cornerstone of its utility as a photo-crosslinking agent.

The photolysis of aryl azides initially produces a singlet nitrene, which is a high-energy species with a vacant p-orbital and a pair of electrons in an sp² hybrid orbital. This singlet nitrene is extremely reactive and has a very short lifetime. It can undergo several reactions, including insertion into C-H and N-H bonds, addition to double bonds, or intersystem crossing (ISC) to the more stable triplet state. The triplet nitrene, which has two unpaired electrons, also plays a significant role in the subsequent reactions. The nitro group on the phenyl ring influences the electronic properties and reactivity of the generated nitrene.

The efficiency of nitrene generation from Mono(4-azido-2-nitrophenyl) diphosphate is highly dependent on the parameters of the UV irradiation, specifically the wavelength and intensity of the light source. The choice of irradiation wavelength is critical and should correspond to the absorption maximum of the 4-azido-2-nitrophenyl chromophore to ensure efficient excitation. Aryl azides typically exhibit strong absorption in the UV-A range (320-400 nm), and photoactivation is often carried out using wavelengths between 350 and 370 nm. nih.gov Using longer wavelengths is generally preferred in biological systems to minimize photodamage to proteins and other cellular components that can occur with shorter wavelength UV-C radiation.

The intensity of the UV light influences the rate of nitrene formation. Higher light intensity will lead to a faster rate of photolysis and a higher concentration of the reactive nitrene at any given time. However, excessive light intensity can also lead to secondary photochemical reactions and potentially degradation of the target biomolecules. Therefore, a balance must be struck to achieve efficient cross-linking without causing unwanted side reactions. The duration of the irradiation is also a key parameter that needs to be optimized for each specific application to maximize the yield of covalent adducts while minimizing non-specific labeling and sample damage.

| Parameter | Effect on Nitrene Yield | Effect on Nitrene Stability | Typical Conditions for 4-Azido-2-nitrophenyl Derivatives |

|---|---|---|---|

| Wavelength | Maximal at λmax of the azide. Mismatched wavelength leads to lower efficiency. | Wavelength can influence the ratio of singlet to triplet nitrene formed. | 350-370 nm |

| Intensity | Higher intensity increases the rate of nitrene formation. | High intensity can lead to secondary photolysis and degradation. | Dependent on sample and light source, typically in the range of mW/cm² |

| Duration | Longer duration can increase the total yield of nitrene generated over time. | Prolonged irradiation can lead to degradation of the nitrene and the target molecules. | Minutes to hours, depending on the specific application. |

Quantum chemical studies, such as density functional theory (DFT) and ab initio calculations, have provided valuable insights into the photoreaction pathways of aryl azides and the electronic structure of the resulting nitrene intermediates. These computational methods allow for the characterization of transient species that are difficult to study experimentally due to their short lifetimes.

Calculations have confirmed that the photodecomposition of the azide group leads to the formation of a singlet nitrene as the primary photoproduct. The geometry and electronic distribution of this singlet nitrene have been modeled, revealing its electrophilic nature. Furthermore, computational studies have elucidated the energy landscape for the subsequent reactions of the singlet nitrene, including the barrier for intersystem crossing to the triplet state and the pathways for insertion and addition reactions. For 4-azido-2-nitrophenyl derivatives, the presence of the nitro group is predicted to influence the electronic structure and reactivity of the nitrene, making it more electrophilic and potentially affecting the singlet-triplet energy gap. These theoretical studies are crucial for understanding the reaction mechanisms at a molecular level and for designing more efficient and selective photo-crosslinking agents.

Mechanisms of Covalent Adduct Formation with Proximate Biomolecules

The highly reactive nitrene generated from the photolysis of Mono(4-azido-2-nitrophenyl) diphosphate is the key species responsible for the formation of covalent adducts with nearby biomolecules. The non-specific reactivity of the nitrene allows it to react with a wide range of chemical bonds, making it a powerful tool for photoaffinity labeling.

The singlet nitrene is a potent electrophile and can readily undergo insertion into single bonds, such as carbon-hydrogen (C-H) and heteroatom-hydrogen (e.g., N-H, O-H) bonds. wikipedia.org This insertion reaction is a key mechanism for the formation of stable covalent cross-links with proteins and other biomolecules. For example, the nitrene can insert into the C-H bonds of amino acid side chains like leucine, isoleucine, and valine, or into the N-H bonds of the peptide backbone and the side chains of lysine and arginine.

The triplet nitrene, being a diradical, can also participate in covalent bond formation, typically through a hydrogen abstraction-recombination mechanism. It can abstract a hydrogen atom from a C-H or N-H bond to form a radical pair, which then collapses to form a covalent bond. The presence of the electron-withdrawing nitro group on the aromatic ring of Mono(4-azido-2-nitrophenyl) diphosphate enhances the electrophilicity of the nitrene, thereby increasing its reactivity towards C-H and heteroatom insertion reactions.

| Functional Group | Reaction Type | Resulting Covalent Linkage | Relative Reactivity |

|---|---|---|---|

| C-H (aliphatic) | Insertion | C-N | High |

| N-H (amines, amides) | Insertion | N-N | High |

| O-H (alcohols, phenols) | Insertion | O-N | Moderate |

| S-H (thiols) | Insertion | S-N | High |

| C=C (alkenes) | Addition | Aziridine | Moderate |

While the reactivity of the nitrene is largely non-specific, the specificity of the covalent cross-linking in a photoaffinity labeling experiment is primarily determined by the initial non-covalent binding of the probe to its target biomolecule. The Mono(4-azido-2-nitrophenyl) diphosphate molecule is designed to mimic a natural substrate or ligand, and its diphosphate moiety can guide it to the active site or binding pocket of a target protein.

Once the probe is non-covalently bound to the target, photoactivation generates the nitrene in close proximity to the amino acid residues of the binding site. The short lifetime of the singlet nitrene ensures that it reacts primarily with the molecules in its immediate vicinity, leading to specific labeling of the target protein. The concentration of the photoaffinity probe is also a critical factor. Using the lowest possible concentration that still allows for detectable labeling helps to minimize non-specific binding and background labeling of other biomolecules. The presence of scavengers in the reaction mixture can also be used to quench the reactivity of any unbound or long-lived nitrene species, further enhancing the specificity of the cross-linking.

Photochemical Stability and Controlled Release Dynamics of the Diphosphate Moiety

In addition to the photochemistry of the azido group, the stability of the diphosphate moiety upon UV irradiation is an important consideration. Ideally, the diphosphate group should remain intact during the photo-crosslinking process to ensure that the probe accurately reports on the binding interactions of the intact molecule. However, nitrophenyl phosphate (B84403) esters are known to be photolabile, and UV irradiation can potentially lead to the cleavage of the phosphate ester bond. researchgate.net

The concept of "caged" compounds, where a biologically active molecule is rendered inactive by a photoremovable protecting group, is relevant here. researchgate.netnih.gov In the context of Mono(4-azido-2-nitrophenyl) diphosphate, the 4-azido-2-nitrophenyl group can be considered as both a photo-crosslinking agent and a potential photocleavable protecting group for the diphosphate. Upon irradiation, a portion of the molecules may undergo cleavage of the phosphate ester bond, leading to the release of diphosphate. nih.gov

The quantum yield of this photorelease process will determine the extent to which it competes with the desired cross-linking reaction. The dynamics of this release will depend on the irradiation conditions and the local environment of the probe. Understanding the photochemical stability of the diphosphate moiety is crucial for the correct interpretation of photoaffinity labeling experiments, as the release of free diphosphate could potentially lead to ambiguous results. For applications where the controlled release of diphosphate is the desired outcome, the photochemical properties of the 4-azido-2-nitrophenyl group can be harnessed to achieve spatiotemporal control over the release of this important signaling molecule.

Applications in Enzyme Mechanistic Elucidation Via Photoaffinity Labeling with Mono 4 Azido 2 Nitrophenyl Diphosphate

Mapping Nucleotide and Inorganic Phosphate (B84403) Binding Sites

The primary application of ANPDP is in the spatial mapping of enzyme active sites. By covalently tagging these sites, researchers can subsequently use protein sequencing and mass spectrometry to identify the exact location of the label, thereby delineating the binding pocket.

Localization of Binding Domains on ATP Synthase Subunits

ATP synthase, a ubiquitous enzyme responsible for the majority of ATP synthesis in living organisms, has been a major target for studies utilizing ANPDP. This research has been instrumental in understanding the distinct roles of its various subunits.

β-subunit of F1-ATPase: Early studies using a related compound, 4-azido-2-nitrophenyl phosphate (ANPP), on the F1-ATPase from beef heart mitochondria demonstrated that the photoaffinity label binds specifically to the β-subunit. nih.govnih.gov Upon photoirradiation, [³²P]ANPP was found to covalently attach to a peptide with a molecular weight of approximately 50,000, which was confirmed to be the β-subunit. nih.gov Further detailed analysis involving proteolytic cleavage of the labeled β-subunit allowed for the precise identification of the modified amino acid residues. The bound [³²P]ANPP was localized to a fragment spanning threonine-299 to phenylalanine-326. nih.gov Through Edman degradation, the photoreactive group of ANPP was found to be covalently attached to three specific amino acid residues: Isoleucine-304, Glutamine-308, and Tyrosine-311. nih.gov

α-subunit of chloroplast ATP synthase: In addition to the catalytic β-subunit, the non-catalytic α-subunit of ATP synthase has also been investigated using ANPP. Studies on membrane-bound chloroplast coupling factor 1 (CF1) revealed that ANPP binds to both the α and β-subunits. This labeling resulted in the complete inhibition of both ATP synthesis and hydrolysis. The binding of ANPP to the α-subunit was shown to be competitive with inorganic phosphate (Pi) and ATP. To pinpoint the binding location, ANPP-labeled tryptic peptides of the α-subunit were isolated and sequenced. The majority of the photoaffinity probe was found within three peptides, corresponding to the amino acid sequences Gln¹⁷³-Arg²¹⁶, Gly²¹⁷-Arg²⁵³, and His²⁵⁶-Arg²⁷². These regions are analogous to peptides that form part of the nucleotide-binding pocket in the mitochondrial F1-ATPase structure.

Table 1: Labeled Residues and Peptides in ATP Synthase Subunits by ANPDP Analogs

| Enzyme Subunit | Organism/Organelle | Labeled Residues/Peptide Regions | Reference(s) |

|---|---|---|---|

| β-subunit of F1-ATPase | Beef Heart Mitochondria | Ile-304, Gln-308, Tyr-311 | nih.gov |

| α-subunit of Chloroplast ATP Synthase | Chloroplast | Gln¹⁷³-Arg²¹⁶, Gly²¹⁷-Arg²⁵³, His²⁵⁶-Arg²⁷² |

Identification of Active Site Residues in Myosin Subfragment 1

Myosin, the molecular motor responsible for muscle contraction, hydrolyzes ATP to generate force. Photoaffinity labeling of its motor domain, myosin subfragment 1 (S1), has provided key information about its active site. Using an ADP analog, N-(4-azido-2-nitrophenyl)-2-aminoethyl diphosphate (B83284), researchers have successfully labeled the active site of skeletal myosin S1. Following proteolytic digestion of the labeled S1, two major labeled peptides were purified. Amino acid sequencing of these peptides revealed that the major site of labeling is Tryptophan-130 (Trp-130) of the myosin heavy chain. This tryptophan residue is located within a sequence that also contains ε-N-trimethyllysine, which is thought to be involved in binding the triphosphate portion of ATP.

Table 2: Identification of Labeled Active Site Residue in Myosin Subfragment 1

| Enzyme | Labeled Residue | Peptide Sequence | Reference(s) |

|---|---|---|---|

| Myosin Subfragment 1 (Skeletal) | Trp-130 | Val-Asn-Pro-Tyr-Lys(Me₃)-Trp -Leu-Pro-Val-Tyr |

Probing the Phosphate Binding Site of the Sarcoplasmic Reticulum Ca-ATPase

The Sarcoplasmic Reticulum (SR) Ca-ATPase is a pump that actively transports calcium ions into the sarcoplasmic reticulum, a process crucial for muscle relaxation. ANPP has been employed as a photoaffinity probe to investigate the phosphate-binding site of this enzyme. Upon photoirradiation, [³²P]ANPP specifically labels the Ca-ATPase. To localize the binding site, the labeled protein was subjected to controlled trypsin digestion. This revealed that the radioactivity was incorporated into the B subfragment of the ATPase. Further analysis of the digested products identified three radioactive polypeptides. N-terminal sequencing of these peptides showed that labeling occurred within peptides beginning at Alanine-506 (Ala-506) and Phenylalanine-584 (Phe-584).

Characterization of the Mitochondrial Phosphate Carrier Interaction Sites

The mitochondrial phosphate carrier is responsible for transporting inorganic phosphate across the inner mitochondrial membrane, a critical step for ATP synthesis. The photoreactive analogue, 4-azido-2-nitrophenyl phosphate (ANPP), has been used to identify the substrate-binding site of this carrier protein from pig-heart mitochondria. Upon photoirradiation in the presence of [³²P]ANPP, the carrier becomes irreversibly inhibited and covalently labeled. The labeling is protected by the presence of the natural substrate, phosphate, indicating that ANPP binds to the substrate-binding site. Extrapolation of the data suggests that at 100% inactivation, approximately 0.35 moles of the reagent are bound per mole of the 33 kDa carrier protein.

Enzyme Kinetics and Inhibition Analysis

Before photoactivation, ANPDP and its analogs can act as competitive inhibitors, binding reversibly to the active site of enzymes in the dark. Studying these interactions provides valuable kinetic data about the enzyme's affinity for phosphate and nucleotide analogs.

Competitive Inhibition Profiles of Mono(4-azido-2-nitrophenyl) Diphosphate with Enzyme Substrates in the Dark

In the absence of light, ANPDP's interactions with enzyme active sites can be characterized by standard enzyme kinetic methods. These studies reveal the affinity of the compound for the substrate-binding pocket and confirm its suitability as a site-specific probe.

ATP Synthase (F1-ATPase): In the dark, ANPP behaves as a competitive inhibitor of inorganic phosphate binding to the F1-ATPase from beef heart mitochondria. The inhibition constant (Ki) for this interaction was determined to be 60 µM. nih.gov

Sarcoplasmic Reticulum Ca-ATPase: The interaction of ANPP with the SR Ca-ATPase in the dark is more complex, as it acts as a substrate. ANPP is hydrolyzed by the enzyme in a calcium and magnesium-dependent manner, with a half-maximal concentration (K₀.₅) of 0.3 mM and a maximal velocity (Vmax) of 60 nmol mg⁻¹ min⁻¹.

Mitochondrial Phosphate Carrier: ANPP acts as a competitive inhibitor of phosphate transport in pig-heart mitochondria in the dark. The inhibition constant (Ki) for this competitive inhibition was found to be 3.2 mM.

Table 3: Competitive Inhibition Data for ANPDP and Analogs in the Dark

| Enzyme | Substrate/Process Inhibited | Kinetic Parameter | Value | Reference(s) |

|---|---|---|---|---|

| F1-ATPase | Inorganic Phosphate Binding | Ki | 60 µM | nih.gov |

| Sarcoplasmic Reticulum Ca-ATPase | ANPP Hydrolysis | K₀.₅ | 0.3 mM | |

| Mitochondrial Phosphate Carrier | Phosphate Transport | Ki | 3.2 mM |

Kinetic Studies of Analog Hydrolysis by ATPases and Related Enzymes

The utility of Mono(4-azido-2-nitrophenyl) diphosphate (ANPDP) and its analogs as photoaffinity labels is critically dependent on their interaction with the active sites of enzymes, particularly ATPases and other phosphate-binding proteins. A key aspect of this interaction is whether the analog can be hydrolyzed by the enzyme. Kinetic studies of the hydrolysis of these analogs provide valuable insights into their binding affinity and their suitability as stable probes for structural and functional studies.

Research on the closely related monophosphate analog, 4-azido-2-nitrophenyl phosphate (ANPP), reveals that its hydrolysis is highly dependent on the specific enzyme. For instance, in the dark, ANPP is not hydrolyzed by mitochondrial F1-ATPase, indicating that it can bind to the active site without being turned over as a substrate. nih.gov This lack of hydrolysis is a desirable characteristic for a photoaffinity label, as it allows for the stable formation of an enzyme-analog complex prior to photoactivation.

In contrast, sarcoplasmic reticulum (SR) Ca-ATPase is capable of hydrolyzing ANPP in the presence of calcium and magnesium. nih.gov The hydrolysis of ANPP by this enzyme suggests that it acts as a pseudosubstrate, binding to the active site and being processed in a manner similar to the natural substrate. The kinetic parameters for this hydrolysis have been determined, providing a quantitative measure of the interaction. nih.gov

While direct kinetic data for the hydrolysis of ANPDP by various ATPases are not extensively documented in the literature, the behavior of ANPP suggests that the diphosphate analog would likely exhibit similar enzyme-specific hydrolysis patterns. The presence of the additional phosphate group in ANPDP may influence its binding affinity and susceptibility to hydrolysis, making it a subject for further investigation in specific enzyme systems.

| Enzyme | Analog | Hydrolysis Observed | K₀.₅ (mM) | Vmax (nmol mg⁻¹ min⁻¹) | Reference |

|---|---|---|---|---|---|

| Mitochondrial F1-ATPase | ANPP | No | N/A | N/A | nih.gov |

| Sarcoplasmic Reticulum Ca-ATPase | ANPP | Yes | 0.3 | 60 | nih.gov |

Impact of Photo-Irradiation and Covalent Modification on Enzyme Catalytic Activity

A primary application of ANPDP is in photoaffinity labeling, a technique used to identify and characterize the binding sites of ligands on proteins. This method relies on the photo-inducible reactivity of the azido (B1232118) group, which upon irradiation with light, forms a highly reactive nitrene intermediate that can covalently bond with nearby amino acid residues in the binding site.

The covalent modification of an enzyme by ANPDP is expected to have a significant impact on its catalytic activity, typically leading to inactivation. Studies with the analog ANPP have demonstrated this effect clearly. When mitochondrial F1-ATPase is photoirradiated in the presence of [³²P]ANPP, the analog binds covalently to the enzyme, resulting in its inactivation. nih.gov The extent of inactivation correlates with the amount of covalently bound ANPP, with complete inactivation achieved upon the incorporation of approximately one mole of the analog per mole of F1-ATPase. nih.gov

Further analysis of the [³²P]ANPP-labeled F1-ATPase via sodium dodecyl sulfate-polyacrylamide gel electrophoresis revealed that the radioactivity was predominantly associated with the β subunit of the enzyme, identifying it as the location of the phosphate-binding site. nih.gov Similarly, photoirradiation of sarcoplasmic reticulum Ca-ATPase with [³²P]ANPP also leads to specific labeling and inactivation. nih.gov The covalent modification was localized to the B subfragment of the protein following controlled trypsin digestion. nih.gov

These findings with ANPP provide a strong precedent for the expected impact of photo-irradiation with ANPDP. The covalent attachment of the bulkier diphosphate analog within the active site of an enzyme would sterically hinder the binding of the natural substrate and/or disrupt the conformational changes necessary for catalysis, leading to a loss of enzyme activity. The specificity of this inactivation, coupled with the ability to protect the enzyme from modification by including the natural substrate, confirms that the photoaffinity label is targeting the active site.

| Enzyme | Analog | Effect of Photo-Irradiation | Stoichiometry of Binding (mol/mol of enzyme) | Labeled Subunit/Fragment | Reference |

|---|---|---|---|---|---|

| Mitochondrial F1-ATPase | ANPP | Inactivation | ~1 | β subunit | nih.gov |

| Sarcoplasmic Reticulum Ca-ATPase | ANPP | Inactivation | 0.8 | B subfragment | nih.gov |

Investigation of Substrate-Induced Conformational Dynamics and Allosteric Modulation

Detection of Conformational Changes upon Diphosphate Binding

A fundamental principle of enzyme catalysis is that the binding of a substrate can induce significant conformational changes in the enzyme. nih.govdigitellinc.com These changes are often essential for bringing catalytic residues into the correct orientation, excluding water from the active site, and stabilizing the transition state of the reaction. The binding energy of the substrate is utilized to drive these thermodynamically unfavorable conformational changes. nih.gov

The diphosphate moiety of a molecule like ANPDP can serve as a crucial "handle" for binding to the enzyme's active site. acs.org The interactions between the phosphate groups and charged or polar amino acid residues can provide a substantial portion of the binding energy required to trigger a conformational change. nih.gov This can lead to a transition from a flexible, "open" and inactive conformation to a more rigid, "closed" and catalytically active conformation. acs.org

The detection and characterization of such conformational changes upon the binding of ANPDP can be achieved through a variety of biophysical techniques. These methods can provide information on both global and local structural rearrangements in the enzyme:

Spectroscopic Techniques: Changes in the intrinsic fluorescence of tryptophan residues or the fluorescence of extrinsic probes can indicate alterations in the local environment of these fluorophores, which are often associated with conformational changes. Circular dichroism (CD) spectroscopy can be used to monitor changes in the secondary structure of the protein upon ligand binding.

Förster Resonance Energy Transfer (FRET): By labeling the enzyme at specific sites with a donor and an acceptor fluorophore, FRET can be used to measure distances between these sites. A change in the FRET efficiency upon binding of ANPDP would provide direct evidence of a conformational change that alters the distance between the labeled residues.

X-ray Crystallography and Cryo-Electron Microscopy: These high-resolution structural methods can provide detailed atomic-level snapshots of the enzyme in its unbound state and in complex with ANPDP, allowing for a direct comparison of the conformational differences.

While specific studies detailing the conformational changes induced by ANPDP are not widely available, the established principles of enzyme-substrate interactions strongly suggest that its binding to a target enzyme would elicit structural rearrangements that are critical for understanding the enzyme's mechanism.

Allosteric Effects of Phosphate Analogs on Enzyme Function

Allosteric regulation is a key mechanism for controlling the activity of enzymes, where the binding of an effector molecule at a site distinct from the active site—the allosteric site—modulates the enzyme's catalytic function. elifesciences.orgnih.govnih.gov This regulation can either enhance (allosteric activation) or decrease (allosteric inhibition) the enzyme's activity. Allosteric regulation is often mediated by conformational changes that are transmitted from the allosteric site to the active site. nih.gov

Phosphate-containing molecules play a central role in cellular signaling and metabolic regulation, and their binding to proteins can have profound allosteric effects. For example, the phosphorylation of an enzyme at a regulatory site can induce a conformational change that alters its activity. Similarly, the non-covalent binding of phosphate analogs to allosteric sites can mimic these regulatory effects.

A phosphate analog such as ANPDP could potentially function as an allosteric modulator in several ways:

Stabilization of an Inactive Conformation: ANPDP could bind to an allosteric site and stabilize an inactive ("tense" or T-state) conformation of the enzyme, thereby reducing its affinity for its substrate or its catalytic efficiency.

Stabilization of an Active Conformation: Conversely, binding of ANPDP to an allosteric site could lock the enzyme in an active ("relaxed" or R-state) conformation, leading to its activation.

Disruption of Subunit Interactions: For oligomeric enzymes, ANPDP could bind at the interface between subunits and alter the quaternary structure, which in turn could affect the activity of the active sites.

The investigation of the allosteric effects of ANPDP would involve kinetic studies to determine if the analog can modulate enzyme activity in a non-competitive manner, which is a hallmark of allosteric regulation. Structural studies would also be crucial for identifying the allosteric binding site and elucidating the conformational changes that mediate the regulatory effect. While direct evidence for allosteric modulation by ANPDP is yet to be broadly established, its nature as a phosphate analog makes it a plausible candidate for exploring allosteric regulation in phosphate-binding proteins.

Structural Biology Insights from Mono 4 Azido 2 Nitrophenyl Diphosphate Labeled Complexes

Identification and Sequence Analysis of Covalently Labeled Peptides and Amino Acids

A primary application of ANP-DP is the identification of amino acid residues that constitute the binding pockets of enzymes. Following photoaffinity labeling, the modified protein is subjected to proteolytic digestion, and the resulting peptides are separated and analyzed.

In a study on skeletal myosin, the active site was labeled with an analog of ANP-DP. Subsequent digestion and purification yielded two major labeled peptides. nih.gov Edman degradation, a method for sequencing amino acids, revealed the sequence of these peptides to be Val-Asn-Pro-Tyr-Lys(Me3)-Trp-Leu-Pro-Val-Tyr and Val-Asn-Pro-Tyr-Lys(Me3)-Trp-Leu-Pro-Val-Tyr-Asn-Pro-Gln. nih.gov Through a combination of amino acid composition analysis, sequence data, and spectral measurements, Trp-130 was identified as the principal site of labeling. nih.gov This tryptophan residue is situated adjacent to an ε-N-trimethyllysine, which is thought to contribute to the binding of the triphosphate portion of ATP. nih.gov

Similarly, ANP-DP has been employed to probe the inorganic phosphate (B84403) binding site of F1-ATPase from beef heart mitochondria. nih.gov Upon photoirradiation, ANP-DP covalently labeled the enzyme, leading to its inactivation. nih.gov Analysis via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) identified a single radioactive peptide with a molecular weight of 50,000, which was subsequently characterized as the β subunit of F1-ATPase. nih.gov When inside-out submitochondrial particles were labeled, two peptides with molecular weights of 50,000 and 30,000-32,000 were identified, corresponding to the β subunit of F1-ATPase and potentially the phosphate carrier protein, respectively. nih.gov

Interactive Data Table: Labeled Peptides and Amino Acids Identified Using ANP-DP and its Analogs

| Protein | Labeled Subunit/Domain | Identified Peptide Sequence | Labeled Amino Acid |

| Skeletal Myosin | Heavy Chain | Val-Asn-Pro-Tyr-Lys(Me3)-Trp-Leu-Pro-Val-Tyr | Trp-130 |

| F1-ATPase | β Subunit | Not explicitly sequenced | Within the 50,000 Mr peptide |

| Phosphate Carrier | Not applicable | Not explicitly sequenced | Within the 30,000-32,000 Mr peptide |

Spatial Proximity Determination of Labeled Residues within Protein Crystal Structures

The precise identification of labeled residues provides crucial data points for understanding the three-dimensional arrangement of binding sites. When integrated with high-resolution protein crystal structures, this information allows for the determination of the spatial proximity of these residues to the ligand.

The process of determining a protein's crystal structure involves several key steps. Initially, the protein must be purified to a high degree and then induced to form well-ordered crystals. These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. This diffraction data is then used to calculate an electron density map, which is interpreted to build a three-dimensional model of the protein's atomic structure.

By mapping the identified labeled amino acids onto the protein's crystal structure, researchers can visualize the direct points of interaction between the protein and the ANP-DP molecule. This allows for a detailed analysis of the geometry of the binding pocket and the specific non-covalent interactions that govern ligand recognition.

Elucidation of Unique Features within Nucleotide and Phosphate Recognition Pockets

ANP-DP serves as a valuable tool for dissecting the specific features of nucleotide and phosphate recognition pockets. By mimicking the diphosphate (B83284) moiety of natural ligands, it can competitively bind to these sites.

Studies on the mitochondrial phosphate carrier have shown that ANP-DP acts as a competitive inhibitor of phosphate transport in the dark. nih.gov This competitive binding indicates that ANP-DP occupies the same binding site as the natural substrate, inorganic phosphate. Upon photoirradiation, the inhibition becomes irreversible due to the covalent modification of the carrier protein. nih.gov The degree of this photoinactivation is dependent on the concentration of ANP-DP and the pH of the medium, further highlighting the specific nature of the interaction. nih.gov

The ability of ANP-DP to specifically label these sites provides a means to identify the key amino acid residues responsible for coordinating the phosphate groups of the nucleotide. These residues often include positively charged amino acids, such as arginine and lysine, which can form salt bridges with the negatively charged phosphate groups, as well as residues capable of forming hydrogen bonds.

Interactive Data Table: Research Findings on Nucleotide and Phosphate Recognition Pockets

| Protein | Ligand/Analog | Key Findings |

| F1-ATPase | ANP-DP | ANP-DP competitively inhibits the binding of inorganic phosphate with a Ki value of 60 microM. |

| Mitochondrial Phosphate Carrier | ANP-DP | ANP-DP competitively inhibits phosphate transport with a Ki of 3.2 mM in the dark. |

| Skeletal Myosin | ANP-DP Analog | The ε-N-trimethyllysine adjacent to the labeled Trp-130 may be part of the triphosphate binding site. |

Implementation of Cross-Linking Strategies to Stabilize Enzyme-Ligand Interactions for Structural Analysis

A significant challenge in structural biology is the transient nature of many enzyme-ligand interactions. Photoaffinity labeling with reagents like ANP-DP offers a powerful strategy to overcome this limitation by creating a stable, covalent link between the enzyme and its ligand.

This cross-linking "freezes" the enzyme-ligand complex in a specific conformational state, making it amenable to detailed structural analysis by techniques such as X-ray crystallography or cryo-electron microscopy. By stabilizing these otherwise transient interactions, researchers can capture high-resolution snapshots of the binding event.

The covalent bond formed between the nitrene generated from the azido (B1232118) group of ANP-DP and a nearby amino acid residue effectively tethers the ligand within the binding pocket. This stabilization is crucial for obtaining well-ordered crystals or for cryo-EM grids, which are prerequisites for high-resolution structure determination. The resulting structural models provide a detailed view of the molecular interactions, including bond distances and angles, that define the specificity of the enzyme-ligand recognition.

Advanced Analytical Techniques and Computational Modeling in the Study of Mono 4 Azido 2 Nitrophenyl Diphosphate

High-Resolution Spectroscopic Characterization of Compound-Biomolecule Interactions

Spectroscopic methods are fundamental to understanding the reversible and irreversible interactions of Mono(4-azido-2-nitrophenyl) diphosphate (B83284) with biomolecules. These techniques offer insights into binding affinities and the structural consequences of such interactions.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable tool for quantifying the binding affinity of Mono(4-azido-2-nitrophenyl) diphosphate, often by monitoring its inhibitory effect on enzyme kinetics. The nitrophenyl chromophore of the compound allows for the convenient measurement of enzymatic reactions. In the dark, the compound acts as a reversible competitive inhibitor for various phosphate-binding enzymes. By measuring the rate of reaction at different substrate and inhibitor concentrations, a binding constant, such as the inhibition constant (Kᵢ), can be determined.

For instance, studies on the closely related analog, 4-azido-2-nitrophenyl phosphate (B84403) (ANPP), have successfully used this approach to determine its binding affinity for several ATPases and carriers. The Kᵢ value is calculated by analyzing the enzyme kinetics, typically through Lineweaver-Burk or Dixon plots. These studies have revealed that ANPP binds to these proteins with affinities in the micromolar to millimolar range, demonstrating its efficacy as a phosphate analog. nih.govnih.govnih.gov Binding of the azido-nitrophenyl moiety within the protein's binding pocket can also lead to subtle shifts in its absorption spectrum (solvatochromic shifts), which, while more challenging to measure, can provide further evidence of the interaction.

| Protein Target | Reported Binding Constant | Type of Constant | Reference |

|---|---|---|---|

| Beef Heart Mitochondrial F1-ATPase | 60 µM | Kᵢ | nih.gov |

| Dog Renal Na+/K+-ATPase | 0.37 mM (370 µM) | Kᵢ | nih.gov |

| Mitochondrial Phosphate Carrier | 3.2 mM (3200 µM) | Kᵢ | nih.gov |

Fluorescence spectroscopy offers a highly sensitive method for monitoring the binding of ligands to proteins and any subsequent conformational changes. nih.gov This technique often relies on the intrinsic fluorescence of tryptophan residues within the protein, which are exquisitely sensitive to their local environment. core.ac.uk

When Mono(4-azido-2-nitrophenyl) diphosphate binds to a protein near a tryptophan residue, the interaction can cause a quenching (decrease) of the tryptophan's fluorescence intensity. researchgate.net This quenching occurs as the bound ligand alters the electronic environment of the tryptophan. By systematically titrating a protein solution with increasing concentrations of Mono(4-azido-2-nitrophenyl) diphosphate and measuring the corresponding decrease in fluorescence, a binding curve can be generated. This curve can then be analyzed to calculate the dissociation constant (Kᴅ), providing a quantitative measure of binding affinity. Furthermore, significant changes in the fluorescence emission maximum can indicate that the binding event induces a conformational change in the protein, altering the exposure of tryptophan residues to the solvent. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying the binding site of a ligand on a protein at atomic resolution. nih.gov The most common method for this purpose is chemical shift perturbation (CSP) mapping. nih.govduke.edu This experiment requires a protein that has been isotopically labeled, typically with ¹⁵N.

A two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the labeled protein is first recorded, which produces a unique peak for each amino acid residue's backbone amide group. Subsequently, increasing amounts of unlabeled Mono(4-azido-2-nitrophenyl) diphosphate are added to the protein sample, and an HSQC spectrum is recorded at each titration point. nih.gov Residues that form the binding pocket for the compound, or those in adjacent regions that are conformationally affected by its binding, will experience a change in their local chemical environment. This change results in a progressive shift of their corresponding peaks in the HSQC spectra. By mapping the residues with the most significant chemical shift perturbations onto the three-dimensional structure of the protein, the precise location of the binding site can be identified. nih.gov

| Residue | Location | Chemical Shift Change (Δδ ppm) upon Saturation | Interpretation |

|---|---|---|---|

| Gly-55 | Binding Pocket Floor | 0.45 | Direct Interaction |

| Val-57 | Binding Pocket Wall | 0.38 | Direct Interaction |

| Lys-112 | Binding Pocket Entrance | 0.31 | Direct Interaction |

| Ala-150 | Adjacent Loop | 0.15 | Conformational Change |

| Ser-201 | Distant from Pocket | 0.02 | No Significant Interaction |

Chromatographic and Electrophoretic Methods for Labeled Biomolecule Analysis

Once Mono(4-azido-2-nitrophenyl) diphosphate is covalently attached to its target biomolecule via photoactivation, chromatographic and electrophoretic techniques are essential for purifying and visualizing the labeled products.

High-Performance Liquid Chromatography (HPLC) is indispensable for the separation and purification of biomolecules that have been covalently labeled by Mono(4-azido-2-nitrophenyl) diphosphate. Following photoaffinity labeling and subsequent proteolytic digestion of the target protein, HPLC is used to isolate the specific peptide fragment containing the covalently attached label.

Reversed-phase HPLC (RP-HPLC) is the most common modality for this application. The covalent attachment of the hydrophobic azido-nitrophenyl group to a peptide significantly increases its hydrophobicity. Consequently, when a mixture of digested peptides is passed through an RP-HPLC column (e.g., a C18 column), the labeled peptide will interact more strongly with the stationary phase and elute at a later retention time than its unlabeled counterpart. This difference in retention allows for the clean separation and collection of the labeled peptide, which can then be subjected to further analysis, such as mass spectrometry, to identify the exact amino acid residue of modification.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to visualize the specific protein subunit that has been covalently labeled by Mono(4-azido-2-nitrophenyl) diphosphate, especially when a radiolabeled version of the compound is used. qiagen.comresearchgate.net

In a landmark study, a radiolabeled version of the analog, [³²P]ANPP, was used to photolabel beef heart mitochondrial F1-ATPase. nih.gov After photolysis, the entire protein complex was denatured with SDS and separated on a polyacrylamide gel. The gel was first stained to visualize all protein subunits and then subjected to autoradiography to detect the radioactivity. The results showed a single radioactive band corresponding to a protein with a molecular weight of approximately 50,000 Da. This allowed for the unambiguous identification of the β subunit of the F1-ATPase as the specific target of the photoaffinity label. nih.gov This method is highly effective for identifying the target protein within a complex mixture or the specific subunit within a multi-protein assembly.

| F1-ATPase Subunit | Approximate Molecular Weight (Da) | Observation (Coomassie Stain) | Observation (Autoradiography) | Conclusion |

|---|---|---|---|---|

| α | 55,000 | Band Present | No Radioactivity | Not Labeled |

| β | 50,000 | Band Present | Radioactive Band | Specifically Labeled |

| γ | 33,000 | Band Present | No Radioactivity | Not Labeled |

| δ | 17,500 | Band Present | No Radioactivity | Not Labeled |

| ε | 7,500 | Band Present | No Radioactivity | Not Labeled |

Mass Spectrometry (MS) for Precise Identification of Labeling Sites

Photoaffinity labeling (PAL) using probes like Mono(4-azido-2-nitrophenyl) diphosphate (ANPDP) is a powerful technique to covalently trap and identify ligand-binding proteins. nih.gov However, identifying the specific site of covalent attachment is crucial for understanding the molecular details of the interaction. Mass spectrometry (MS) has become the definitive tool for this purpose, offering unparalleled precision in pinpointing the exact amino acid residues modified by the photoactivated probe. nih.govresearchgate.net

The general workflow for identifying labeling sites with ANPDP using mass spectrometry involves several key steps. researchgate.net First, the target protein is incubated with ANPDP to allow for non-covalent binding within the specific interaction pocket. Subsequent irradiation with UV light activates the azido (B1232118) group, generating a highly reactive nitrene intermediate that forms a stable, covalent bond with nearby amino acid residues. nih.govnih.gov

Following the labeling reaction, the covalently modified protein is isolated, often using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The protein is then subjected to enzymatic digestion, typically with trypsin, which cleaves the protein into a predictable set of smaller peptides. This complex mixture of peptides is then analyzed by high-performance liquid chromatography (HPLC) coupled directly to a mass spectrometer (LC-MS).

The mass spectrometer measures the mass-to-charge ratio of the digested peptides. Unmodified peptides will have their expected masses, while the peptide containing the covalently attached ANPDP remnant will exhibit a characteristic mass shift. This allows for the selective identification of the labeled peptide. Further analysis using tandem mass spectrometry (MS/MS) is then performed on the modified peptide. In MS/MS, the peptide is fragmented in the gas phase, and the masses of the resulting fragment ions are measured. By analyzing the fragmentation pattern, the amino acid sequence of the peptide can be determined, and the precise residue carrying the modification can be identified. researchgate.net

A classic study on skeletal myosin utilized a close analog, N-(4-azido-2-nitrophenyl)-2-aminoethyl diphosphate (NANDP), to identify the ATP binding site. After photoaffinity labeling and extensive proteolytic digestion, researchers were able to isolate and sequence the modified peptide, pinpointing a specific tryptophan residue as the primary site of covalent modification. nih.gov

Table 1: Example of Labeled Peptide Identification in Skeletal Myosin Using an ANPDP Analog This table is based on findings from the photoaffinity labeling of skeletal myosin with NANDP, an analog of ANPDP. nih.gov

| Parameter | Finding |

| Protein Target | Skeletal Myosin Subfragment 1 |

| Photoaffinity Probe | N-(4-azido-2-nitrophenyl)-2-aminoethyl diphosphate (NANDP) |

| Isolated Labeled Peptide Sequence | Val-Asn-Pro-Tyr-Lys(Me3)-X -Leu-Pro-Val-Tyr |

| Identified Labeled Residue (X) | Tryptophan-130 (Trp-130) |

| Significance | Identified Trp-130 as a key residue within the ATP binding site of myosin, demonstrating the precision of the photoaffinity labeling technique. |

Computational Approaches for Mechanistic and Structural Predictions

While experimental techniques like mass spectrometry provide definitive evidence of labeling sites, computational approaches offer predictive power and dynamic insights into the binding process and reaction mechanisms that are often inaccessible through experiments alone.

Molecular Docking and Dynamics Simulations for Ligand-Protein Binding Mode Elucidation

Before the covalent bond is formed, the photoaffinity label must first bind non-covalently to its target site. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze this initial binding event. mdpi.com

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., ANPDP) when bound to a second (the receptor or protein). Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.net The result is a static, ranked set of predicted binding modes, which can generate initial hypotheses about key interactions driving ligand recognition.

Molecular Dynamics (MD) Simulations provide a more sophisticated and dynamic view of the ligand-protein interaction. nih.gov Starting from a docked pose or a crystal structure, MD simulations use the principles of classical mechanics to simulate the movements of every atom in the system over time. mdpi.com This allows researchers to observe the stability of the binding pose, the flexibility of the protein and ligand, the role of solvent molecules, and the network of interactions that stabilize the complex. MD can reveal conformational changes in the protein upon ligand binding and can be used to calculate binding free energies, providing a more rigorous assessment of binding affinity than docking alone. mdpi.com

For a photoaffinity probe like ANPDP, these simulations are critical for confirming that the reactive azido group is positioned appropriately within the binding site to react with specific amino acid residues upon photoactivation.

Table 2: Comparison of Molecular Docking and Molecular Dynamics Simulations

| Feature | Molecular Docking | Molecular Dynamics (MD) Simulation |

| Primary Goal | Predict the static binding pose(s) of a ligand in a protein's active site. | Simulate the time-dependent behavior and dynamics of a ligand-protein complex. |

| Methodology | Samples various ligand conformations and orientations; scores them based on a scoring function. | Solves Newton's equations of motion for all atoms in the system over time. |

| Output | A set of ranked, static 3D models of the ligand-protein complex. | A trajectory file showing the positions, velocities, and energies of all atoms over time. |

| Information Gained | Prediction of key binding interactions (H-bonds, hydrophobic contacts); initial binding hypothesis. | Assessment of binding stability, protein and ligand flexibility, role of water, calculation of binding free energies. |

| Computational Cost | Relatively low; can screen large libraries of compounds. | High; computationally intensive, typically used for detailed study of a few complexes. |

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Photochemical Reaction Pathways

The activation of the aryl azide (B81097) group in ANPDP by UV light and its subsequent reaction to form a covalent bond is a complex photochemical process involving changes in electronic states. acs.org Classical methods like MD are insufficient to model this bond-breaking and bond-forming event. This is where hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations become essential.

In the QM/MM approach, the system is partitioned into two regions. The chemically reactive part—in this case, the 4-azido-2-nitrophenyl group and the side chain of the target amino acid—is treated with high-level quantum mechanics (QM). QM is necessary to accurately describe the electronic rearrangements, excited states, and transition states of the photochemical reaction. diva-portal.org The rest of the protein and solvent, which constitute the environment, are treated with the computationally less expensive molecular mechanics (MM) force field.

QM/MM calculations can be used to model the entire photochemical pathway:

Photoexcitation: Absorption of a UV photon promotes the azide to an electronically excited state (e.g., S1 or S2). acs.org

Nitrogen Extrusion: In the excited state, the azide rapidly loses a molecule of dinitrogen (N₂) to form a highly reactive singlet nitrene intermediate. researchgate.netresearchgate.net

Intersystem Crossing: The singlet nitrene can potentially cross over to a more stable triplet nitrene state. researchgate.net

Covalent Reaction: The reactive nitrene intermediate then attacks a nearby amino acid residue. QM/MM can model the reaction pathways and energy barriers for different types of reactions, such as C-H bond insertion or reaction with nucleophilic side chains, helping to explain the observed labeling selectivity. researchgate.net

These calculations provide fundamental insights into the reaction mechanism, the lifetime of reactive intermediates, and the factors that determine the efficiency and selectivity of the photo-labeling process. acs.org

Table 3: Key Stages of the Aryl Azide Photochemical Reaction Modeled by QM/MM

| Stage | Description | Role of QM/MM Calculation |

| 1. Ground State | ANPDP is non-covalently bound in the protein active site. | Determine the initial geometry and electronic structure of the azide group. |

| 2. Photoexcitation | Absorption of a photon excites the azide to a higher energy electronic state (e.g., S₁ or S₂). | Calculate the energies of excited states and the probability of electronic transitions. |

| 3. N₂ Elimination | The excited azide undergoes rapid decomposition, releasing a molecule of nitrogen gas (N₂). | Model the potential energy surface for the bond-breaking process to form the nitrene intermediate. |

| 4. Nitrene Intermediate | A highly reactive arylnitrene is formed in either a singlet or triplet spin state. | Characterize the structure, energy, and reactivity of the transient nitrene species. |

| 5. Covalent Insertion | The nitrene reacts with a nearby amino acid side chain (e.g., via C-H insertion) to form a stable covalent bond. | Calculate the reaction barriers and transition states for competing reaction pathways to predict product selectivity. |

Future Research Trajectories and Translational Potential of Mono 4 Azido 2 Nitrophenyl Diphosphate Analogs

Development of Next-Generation Photoaffinity Probes with Tunable Photoreactivity or Enhanced Specificity

The core of Mono(4-azido-2-nitrophenyl) diphosphate's utility lies in its 4-azido-2-nitrophenyl group, a classic photoactivatable moiety. Future research is focused on creating next-generation probes by modifying this core structure to achieve more precise experimental control.

Tunable Photoreactivity: The photoreactivity of the aryl azide (B81097) group can be adjusted by altering the electronic properties of the aromatic ring. Introducing electron-withdrawing or electron-donating groups can shift the activation wavelength, allowing for more controlled, light-dependent covalent modification of target proteins. This minimizes off-target damage caused by prolonged UV exposure. Some research has explored analogs with different photoreactive groups, such as diazirines, which can offer different reactivity profiles.

Enhanced Specificity: To improve targeting, analogs can be synthesized with modified diphosphate (B83284) chains or by attaching the photoaffinity group to different positions on a nucleotide scaffold. This allows for the creation of probes that more closely mimic the structure of natural ligands for specific nucleotide-binding proteins, thereby increasing the specificity of the labeling. For instance, analogs of 2',5'-dideoxyadenosine have been developed as 'P'-site selective affinity probes for adenylyl cyclases, demonstrating how modifications can target specific sites on an enzyme. nih.gov The goal is to design probes that bind with high affinity to the desired target protein before photoactivation, ensuring that covalent labeling is highly selective.

Interactive Table: Comparison of Photoreactive Moieties

| Feature | Aryl Azide (e.g., in ANPP) | Benzophenone | Diazirine |

|---|---|---|---|

| Activation Wavelength | ~260-320 nm | ~350-360 nm | ~350-380 nm |

| Reactive Intermediate | Nitrene | Triplet Ketone | Carbene |

| Reactivity | Highly reactive, can insert into C-H, N-H, O-H bonds | Less reactive, prefers C-H bonds | Highly reactive, inserts into various bonds |

| Stability | Generally stable in the dark | Very stable in the dark | Can be less stable |

Integration with Bioorthogonal Ligation Chemistries (e.g., Click Chemistry) for Expanded Applications

A significant advancement in the application of photoaffinity probes is their integration with bioorthogonal ligation chemistries. The azide group present in Mono(4-azido-2-nitrophenyl) diphosphate and its analogs serves a dual purpose. While it functions as the photo-reactive precursor to the nitrene, it can also act as a handle for "click chemistry."

The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and an alkyne. sigmaaldrich.com In a typical workflow, a photoaffinity probe analog containing the azide is used to covalently label its target protein within a complex biological sample. After labeling, an alkyne-containing reporter tag (like a fluorophore or biotin) is "clicked" onto the azide handle of the probe. mdpi.com This two-step approach offers several advantages:

Modularity: It allows for the use of smaller, less sterically hindered probes for the initial labeling, potentially improving target accessibility.

Versatility: A single photoaffinity probe can be detected with a wide variety of alkyne-functionalized reporters, enabling different downstream analyses such as fluorescence imaging, Western blotting, or affinity purification for mass spectrometry.

Improved Signal-to-Noise: Detection occurs after removing unbound probes, reducing background noise.

Strain-promoted azide-alkyne cycloaddition (SPAAC) or "copper-less click chemistry" represents a further refinement, using strained cyclooctynes that react with azides without the need for a cytotoxic copper catalyst. thermofisher.cn This is particularly valuable for studying living cells. thermofisher.cn Another bio-orthogonal reaction is the Staudinger ligation, where an azide reacts with a phosphine to form an aza-ylide, providing an alternative method for bioconjugation. sigmaaldrich.com

Exploration of Mono(4-azido-2-nitrophenyl) Diphosphate in Cellular Contexts for Proteome-Wide Studies

The evolution of photoaffinity probes allows for their application beyond purified proteins to complex cellular environments for proteome-wide profiling. Chemical proteomics aims to map the interactions of small molecules across the entire proteome, and photoaffinity labeling is a powerful tool in this endeavor.

In such an experiment, a cell-permeable analog of Mono(4-azido-2-nitrophenyl) diphosphate would be incubated with live cells or cell lysates. Upon photoactivation, the probe covalently binds to its interacting proteins. The azide handle is then used for click-chemistry-based enrichment (e.g., using an alkyne-biotin tag followed by streptavidin affinity capture). The captured proteins are subsequently identified and quantified using mass spectrometry. This unbiased approach can reveal the full spectrum of a compound's targets, including both primary and off-target interactions. nih.gov This methodology has been successfully used to map the targets of clinical PARP inhibitors, demonstrating its power in understanding drug polypharmacology. nih.gov

Potential for Lead Compound Discovery in Modulating Nucleotide-Binding Proteins

Photoaffinity labeling with probes like Mono(4-azido-2-nitrophenyl) diphosphate analogs has significant potential in the early stages of drug discovery. Nucleotide-binding proteins, such as kinases, GTPases, and ATPases, are crucial regulators of cellular processes and represent major classes of drug targets.

By identifying the specific proteins that bind to a diphosphate-based photoaffinity probe, researchers can uncover novel drug targets. For example, a study using a photoreactive analog of inorganic phosphate (B84403), 4-azido-2-nitrophenyl phosphate (ANPP), successfully labeled the inorganic phosphate binding site of mitochondrial F1-ATPase, specifically identifying the β subunit as the binding location. nih.gov Similarly, ANPP was used to label the mitochondrial phosphate carrier at its substrate-binding site. nih.gov

This target identification is the first step in a rational drug design campaign. Once a target is validated, high-throughput screening or structure-based design can be used to develop more potent and selective small-molecule modulators. The photoaffinity probe itself can serve as a starting point or "lead compound" for chemical optimization, where the photoreactive group is replaced with other functionalities to create a stable inhibitor or activator. This strategy turns a tool for biological investigation into a foundation for therapeutic development.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying Mono(4-azido-2-nitrophenyl) diphosphate for biochemical studies?

- Methodological Answer : Synthesis involves coupling 4-azido-2-nitrophenol with a diphosphate group using phosphorylation reagents (e.g., carbodiimides or phosphoramidites). Post-synthesis, purification can be achieved via ion-exchange chromatography to separate unreacted precursors, followed by HPLC for high-purity isolation. The azido and nitro groups require protection during synthesis to avoid side reactions .

Q. Which spectroscopic techniques are suitable for quantifying Mono(4-azido-2-nitrophenyl) diphosphate in enzymatic assays?

- Methodological Answer : UV-Vis spectroscopy is effective due to the nitrophenyl chromophore, which absorbs strongly at 260–300 nm. The azide group may require supplementary detection via IR spectroscopy (2100–2200 cm⁻¹ for N≡N stretch) or reaction with phosphines to form detectable amines. Calibration curves using purified standards are critical for accuracy .

Q. How is this compound utilized as a substrate or inhibitor in ATP-dependent enzymatic assays?

- Methodological Answer : The diphosphate moiety mimics ATP’s β-γ phosphate groups, making it a competitive inhibitor or substrate analog. For example, in myosin ATPase assays, it binds to the active site, blocking ATP hydrolysis. Activity is monitored via phosphate release assays (e.g., malachite green) or spectrophotometric detection of nitrophenyl byproducts .

Advanced Research Questions

Q. What experimental design considerations are critical when using Mono(4-azido-2-nitrophenyl) diphosphate in photoaffinity labeling studies?

- Methodological Answer : UV irradiation (250–350 nm) activates the azido group to form reactive nitrene intermediates, enabling covalent crosslinking with proximal proteins. Controls must include dark conditions (no UV) to distinguish specific binding from nonspecific crosslinking. Post-labeling, SDS-PAGE and mass spectrometry identify crosslinked targets. The nitro group’s electron-withdrawing properties enhance azide stability prior to activation .

Q. How can researchers resolve contradictory data on the compound’s inhibitory potency across enzyme systems?

- Methodological Answer : Contradictions may arise from differences in enzyme active-site flexibility or assay conditions (pH, ionic strength). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and competitive inhibition assays with ATP analogs. Structural studies (e.g., X-ray crystallography) can reveal steric clashes or electrostatic mismatches in specific enzymes .

Q. What structural modifications enhance the compound’s specificity for targeting purine-nucleotide-binding enzymes?

- Methodological Answer : Modifying the nitrophenyl group (e.g., introducing electron-donating substituents) alters π-π stacking interactions with aromatic residues in binding pockets. Replacing the azido group with bioorthogonal handles (e.g., alkynes) enables click chemistry applications. Computational docking using software like AutoDock Vina predicts binding affinities for designed analogs .

Q. How does the compound’s stability under varying pH and temperature conditions impact long-term biochemical assays?

- Methodological Answer : The azido group is prone to hydrolysis under acidic conditions (pH < 5), while the nitrophenyl moiety is stable across a broad pH range (4–9). Storage at –20°C in anhydrous DMSO or Tris buffer (pH 7.4) preserves functionality. Pre-assay stability tests via LC-MS are recommended for critical applications .

Data Interpretation and Validation

Q. What validation steps ensure accurate interpretation of kinetic data when using this compound as an ATP analog?

- Methodological Answer : Validate kinetic parameters (Km, Ki) using Lineweaver-Burk plots and compare with ATP’s kinetic profile. Include positive controls (e.g., ADP for competitive inhibition) and negative controls (e.g., non-hydrolyzable ATP analogs). Surface plasmon resonance (SPR) confirms binding kinetics independently .

Q. How can researchers distinguish between specific and nonspecific interactions in photoaffinity labeling experiments?

- Methodological Answer : Use a "pre-competition" approach: pre-incubate the enzyme with excess ATP or ADP before adding the azido compound and UV exposure. Reduced labeling in competed samples indicates specificity. Combine with proteomic analysis (e.g., SILAC) to quantify enrichment of specific targets .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.